molecular formula C10H8ClNO2 B6238458 [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol CAS No. 2408975-37-9

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol

Cat. No. B6238458
CAS RN: 2408975-37-9
M. Wt: 209.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol involves the reaction of 4-chlorobenzaldehyde with glycine to form 4-(4-chlorophenyl)-2-imino-1,2-oxazolidine. This intermediate is then reduced with sodium borohydride to yield [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "glycine", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and glycine (1.2 equiv) in methanol and add acetic acid (catalyst).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 5: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 6: Quench the reaction with water and acidify with acetic acid.", "Step 7: Filter the resulting solid and wash with water.", "Step 8: Dry the product under vacuum to yield [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol." ] }

CAS RN

2408975-37-9

Product Name

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.